molecular formula C17H16N2O2S B2547044 Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 612514-60-0

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2547044
CAS No.: 612514-60-0
M. Wt: 312.39
InChI Key: DHIUIYBLQZBPOE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the amino group and the ester functionality makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid to form the intermediate. This intermediate then undergoes cyclization with sulfur and a base such as sodium ethoxide to yield the desired thieno[2,3-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can yield alcohol derivatives.

Scientific Research Applications

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-6-(4-butoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-21-17(20)15-14(18)12-8-9-13(19-16(12)22-15)11-6-4-10(2)5-7-11/h4-9H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIUIYBLQZBPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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